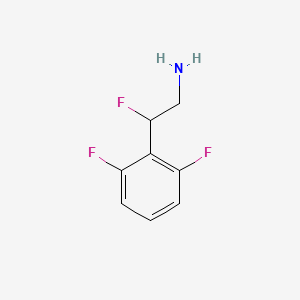

2-(2,6-Difluorophenyl)-2-fluoroethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-difluorophenyl)-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFTZVWARYXDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(CN)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,6-Difluorophenyl)-2-fluoroethan-1-amine is an organic compound characterized by its unique difluorophenyl and fluoroethylamine moieties. This structure suggests significant potential for biological activity, particularly in pharmacological applications. The presence of fluorine atoms enhances the compound's reactivity and interaction with biological targets, making it a subject of interest in drug discovery and development.

The chemical formula of this compound is , with a molecular weight of approximately 175.15 g/mol. The fluorinated structure is known to influence both the physicochemical properties and biological interactions of the compound significantly.

Biological Activity Overview

Research indicates that this compound exhibits potential biological activities, particularly as an antimicrobial and anticancer agent. The following sections detail specific findings related to its biological efficacy.

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. The minimum inhibitory concentration (MIC) values for related fluorinated compounds indicate a trend where increased fluorination correlates with enhanced antibacterial activity. For instance, compounds structurally similar to this compound demonstrated MIC values ranging from 16 µM to 128 µM against various bacterial strains .

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

| MA-1113 | 128 | 128 |

| MA-1114 | 128 | 128 |

This table illustrates the antibacterial potency of various fluorinated compounds, suggesting that structural modifications can enhance their efficacy.

Anticancer Potential

In addition to antimicrobial properties, there is emerging evidence supporting the anticancer potential of fluorinated compounds. Fluorinated derivatives have been shown to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For example, compounds with similar structural features have been observed to inhibit vascular endothelial growth factor (VEGF)-induced proliferation in cancer cells .

The mechanism through which this compound exerts its biological effects is likely related to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of fluorine atoms is believed to enhance binding affinity and specificity compared to non-fluorinated analogs .

Case Studies

Several case studies have investigated the pharmacological effects of related compounds:

- Antiviral Activity : A study on fluorinated nucleosides demonstrated significant antiviral activity against hepatitis C virus (HCV), with some compounds showing submicromolar activity . This highlights the potential for similar structures like this compound in antiviral therapies.

- Cytotoxicity Studies : In vitro studies assessing cytotoxic effects on various cancer cell lines have shown that fluorinated compounds can induce apoptosis at specific concentrations without significant toxicity to normal cells .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the role of 2-(2,6-difluorophenyl)-2-fluoroethan-1-amine as a potential therapeutic agent in cancer treatment. The compound has been investigated for its ability to inhibit specific protein targets involved in cancer progression. For instance, it has shown promise in modulating the activity of nuclear SET domain-containing protein 2 (NSD2), which is implicated in multiple myeloma and other cancers. Inhibitors of NSD2 can potentially reduce tumor growth by altering histone methylation patterns associated with oncogenesis .

Neuropharmacological Applications

The compound's structure suggests it may interact with neurotransmitter systems. Preliminary research indicates that derivatives of this compound could influence feeding behavior and appetite regulation, making it a candidate for obesity treatment . Its ability to modulate neuropeptide Y (NPY) pathways could provide insights into managing obesity and related metabolic disorders.

Analytical Chemistry

Detection of Primary Amines

In analytical chemistry, this compound can be utilized as a derivatizing agent for the sensitive detection of primary amines. Techniques involving fluorescence after reaction with specific reagents have been developed to enhance detection capabilities. For example, the reaction of primary amines with naphthalene-2,3-dicarboxaldehyde can yield fluorescent products that are detectable at low concentrations . This application is particularly valuable in biological systems where primary amines play critical roles in neurotransmission and cell signaling.

Synthesis and Formulation

Synthetic Routes

The synthesis of this compound involves several chemical transformations that can be optimized for industrial applications. Patents describe methods for producing this compound efficiently using readily available raw materials . The development of environmentally friendly synthesis routes aligns with contemporary demands for sustainable practices in pharmaceutical manufacturing.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study on NSD2 Inhibition | Cancer Therapy | Demonstrated that this compound derivatives inhibit NSD2 activity, reducing tumor cell proliferation. |

| Neuropharmacological Research | Obesity Management | Showed modulation of NPY pathways by the compound could lead to appetite suppression in animal models. |

| Analytical Method Development | Detection of Amines | Improved fluorescence detection of primary amines using derivatives of the compound led to enhanced sensitivity in biological assays. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.